Palmitoyl

Description

Properties

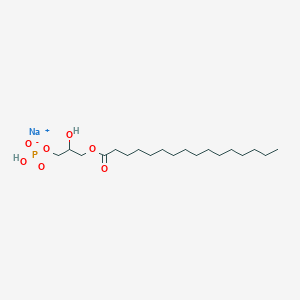

Molecular Formula |

C19H38NaO7P |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

sodium;(3-hexadecanoyloxy-2-hydroxypropyl) hydrogen phosphate |

InChI |

InChI=1S/C19H39O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;/h18,20H,2-17H2,1H3,(H2,22,23,24);/q;+1/p-1 |

InChI Key |

NWOPIWLNGYLZCJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Inner Workings of DHHC Palmitoyl Acyltransferases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-palmitoylation, the reversible post-translational modification of cysteine residues with fatty acids, is a crucial regulator of protein trafficking, localization, stability, and activity. This process is catalyzed by a large family of integral membrane enzymes known as DHHC palmitoyl acyltransferases (PATs). Dysregulation of DHHC PATs has been implicated in numerous diseases, including cancer, neurological disorders, and cardiovascular diseases, making them attractive targets for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core mechanism of DHHC PATs, detailing their catalytic cycle, substrate recognition, and regulation. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and workflows to serve as a valuable resource for researchers in the field.

The DHHC PAT Family: Structure and Core Machinery

The defining feature of DHHC PATs is the presence of a highly conserved Asp-His-His-Cys (DHHC) motif within a cysteine-rich domain (CRD).[1][2] This DHHC-CRD is the catalytic core of the enzyme. Structurally, most DHHC enzymes are transmembrane proteins, typically with four transmembrane domains, and the DHHC-CRD facing the cytosol.[1][2] The N- and C-termini of DHHC proteins are more variable and contribute to substrate specificity and subcellular localization.[1][2]

The Catalytic Cycle: A Two-Step "Ping-Pong" Mechanism

DHHC PATs catalyze the transfer of a fatty acid, most commonly the 16-carbon palmitate, from a fatty acyl-CoA donor to a cysteine residue on a substrate protein. This occurs via a two-step "ping-pong" kinetic mechanism.[3][4]

Step 1: Autoacylation. The catalytic cycle begins with the autoacylation of the DHHC enzyme. The cysteine residue within the DHHC motif performs a nucleophilic attack on the thioester bond of a fatty acyl-CoA molecule. This results in the formation of a transient, high-energy S-acyl-enzyme intermediate, with the fatty acid covalently attached to the enzyme.

Step 2: Acyl Transfer. In the second step, the S-acylated DHHC enzyme binds to its protein substrate. The enzyme then facilitates the transfer of the fatty acyl group from its own catalytic cysteine to a specific cysteine residue on the substrate protein, forming a new thioester linkage. This regenerates the free enzyme, which is then ready to initiate another catalytic cycle.

References

role of palmitoyl-protein thioesterases in depalmitoylation

An In-depth Technical Guide on the Core Role of Palmitoyl-Protein Thioesterases in Depalmitoylation Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein S-palmitoylation is a dynamic and reversible lipid post-translational modification crucial for regulating protein trafficking, localization, stability, and signal transduction. The reversibility of this process is governed by a class of enzymes known as thioesterases, which catalyze the removal of palmitate from cysteine residues. Among these, the palmitoyl-protein thioesterases (PPTs), particularly PPT1, play a critical role, primarily within the lysosome, in the terminal degradation of palmitoylated proteins. Dysregulation of PPT1 function leads to the fatal neurodegenerative lysosomal storage disorder, infantile neuronal ceroid lipofuscinosis (CLN1), highlighting its essential role in neuronal homeostasis. This technical guide provides a comprehensive overview of the enzymatic functions of PPTs, their substrate specificity, their roles in critical signaling pathways, and their implications in human disease. Furthermore, it offers detailed protocols for key experimental methodologies used to study these enzymes, aiming to equip researchers and drug development professionals with the foundational knowledge to investigate this vital cellular process.

Introduction to Protein S-Palmitoylation and Depalmitoylation

S-palmitoylation is the covalent attachment of a 16-carbon palmitic acid to specific cysteine residues on a protein via a thioester bond.[1] This modification increases a protein's hydrophobicity, thereby influencing its interaction with cellular membranes and its trafficking between organelles.[2] Unlike other lipid modifications such as myristoylation or prenylation, S-palmitoylation is dynamically reversible.[3] This reversibility allows for a "palmitoylation cycle" that acts as a molecular switch to tightly regulate a protein's function in response to cellular signals.

The addition of palmitate is catalyzed by a family of over 20 zinc finger DHHC-domain containing protein acyltransferases (PATs), which are primarily located in the Endoplasmic Reticulum and Golgi apparatus.[3] The removal of palmitate, or depalmitoylation, is mediated by three main classes of enzymes:

-

Acyl-protein thioesterases (APTs): Primarily cytosolic enzymes (e.g., APT1, APT2) involved in the dynamic regulation of signaling proteins like Ras and G-proteins.[4][5][6]

-

α/β-hydrolase domain-containing proteins (ABHDs): A diverse family, with some members (e.g., ABHD17) showing depalmitoylating activity towards specific substrates.[3]

-

Palmitoyl-protein thioesterases (PPTs): The focus of this guide, these are primarily lysosomal enzymes essential for the degradation of palmitoylated proteins.[5]

The balance between PAT and thioesterase activity determines the palmitoylation status of a substrate, which in turn dictates its subcellular localization and function.

The Palmitoyl-Protein Thioesterase (PPT) Family

Palmitoyl-Protein Thioesterase 1 (PPT1/CLN1)

PPT1 is a small, soluble glycoprotein (B1211001) that functions as a lysosomal hydrolase.[5] Its primary role is to catalyze the cleavage of thioester-linked fatty acids from cysteine residues on proteins and peptides targeted for degradation within the lysosome.[7] This step is critical, as the bulky acyl chain can hinder the complete proteolysis of the polypeptide backbone by other lysosomal hydrolases. Loss-of-function mutations in the PPT1 gene are the cause of infantile neuronal ceroid lipofuscinosis (CLN1), a devastating neurodegenerative disorder characterized by the accumulation of autofluorescent lipid-protein aggregates (ceroid) in lysosomes.[8][9]

While predominantly localized to the lysosome, PPT1 has been detected in presynaptic compartments and synaptic vesicles, suggesting non-lysosomal roles in synaptic function.[10][11] The enzyme has a broad substrate specificity, cleaving fatty acyl chains of 14-18 carbons in length.[12]

Palmitoyl-Protein Thioesterase 2 (PPT2)

PPT2 is another lysosomal thioesterase with sequence homology to PPT1. While both enzymes hydrolyze long-chain fatty acyl-CoAs, their substrate specificities diverge. Crucially, PPT2 cannot efficiently hydrolyze palmitate from cysteine residues in proteins, a key function of PPT1.[13] However, mice deficient in PPT2 also develop a neuronal ceroid lipofuscinosis-like phenotype, indicating it has a unique and non-redundant function within the brain.[13]

Substrate Recognition and Quantitative Data

Historically, only a few PPT1 substrates were known. However, recent unbiased proteomic approaches, primarily Acyl-Resin Assisted Capture (Acyl-RAC), have identified over 100 novel substrates in the brain.[11][14][15] These studies compare the "palmitome" of wild-type versus PPT1 knockout (KO) mouse brains, identifying proteins with significantly increased palmitoylation in the absence of PPT1.

These substrates fall into diverse functional classes, highlighting the broad impact of PPT1 on neuronal cell biology. A significant finding is that many transmembrane substrates are depalmitoylated by PPT1 in their extracellular domains, a process that can facilitate proper disulfide bond formation.[3][15]

| Substrate Class | Representative Substrates | Primary Function / Cellular Location |

| Synaptic Vesicle Proteins | CSPα (DNJC5), VAMP2, SNAP25, Syntaxin-1 | Neurotransmitter release, synaptic vesicle recycling[10][11] |

| Synaptic Adhesion | CADM1, CADM2, NRCAM, L1CAM | Synapse formation and stability, cell-cell recognition[16] |

| Channels & Transporters | GABRA1, SLC1A2 (GLT1), ATP1B2 | Ion transport, neurotransmitter uptake[2] |

| G-Proteins & Signaling | GNAO1 (Goα), GNB1 | Signal transduction[11] |

| Mitochondrial Proteins | ATAD3A, ATP5O (F1 ATP synthase subunit O) | Mitochondrial structure and function, energy production[11] |

| Endo/Exocytic Proteins | Dynamin-1 (DNM1), SYNJ1 | Vesicle scission, endocytosis[11][17] |

| Lysosomal Proteins | TPP1, Cathepsin D (CTSD) | Protein degradation (levels increase in KO) |

Quantitative analysis of enzyme kinetics provides insight into the efficiency and substrate affinity of PPTs. While comprehensive data across all substrates is limited, studies using fluorogenic or model substrates have established key parameters.

| Enzyme | Substrate | Km | Vmax | Notes |

| Wild-Type PPT1 | Fluorogenic Substrate | 0.0378 ± 0.0031 mM | 2178 ± 49.5 nmole/mg/hr | Data from cell lysate of transfected cells.[18] |

| Q177E Mutant PPT1 | Palmitoyl-CoA | ~4-5 fold higher than WT | - | Mutant associated with late-onset NCL shows substrate binding defects.[19] |

| G250V Mutant PPT1 | Palmitoyl-CoA | ~4-5 fold higher than WT | - | Mutant associated with late-onset NCL shows substrate binding defects.[19] |

Role of PPTs in Cellular Signaling and Physiology

Synaptic Function and Neurotransmission

A major consequence of PPT1 deficiency is profound synaptic dysfunction.[8] Neurotransmission relies on the precise recycling of synaptic vesicles (SVs). Several key proteins involved in this cycle, including VAMP2 and SNAP25, are palmitoylated, which anchors them to the vesicle or plasma membranes. Depalmitoylation by PPT1 is essential to release these proteins from the membrane after exocytosis, allowing them to be recycled for subsequent rounds of neurotransmitter release.[10][20] In the absence of PPT1, these proteins remain trapped on the presynaptic membrane, impairing the regeneration of functional SVs and leading to a progressive loss of synaptic transmission.[10][20]

Autophagy and Lysosomal Homeostasis

The canonical function of PPT1 is within the autophagy-lysosome pathway. Autophagy is a major cellular degradation pathway where cytoplasmic components are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for breakdown and recycling of their contents. Many proteins destined for degradation via this pathway are palmitoylated. PPT1-mediated depalmitoylation within the acidic environment of the lysosome is a prerequisite for their efficient degradation by proteases.[1][8] In CLN1 disease, the failure to remove palmitate groups leads to the accumulation of these lipid-modified proteins and peptides, contributing to the formation of ceroid storage material and disrupting overall lysosomal function and autophagy flux.[1][5]

Methodologies for Studying PPTs and Depalmitoylation

Protocol: Acyl-Resin Assisted Capture (Acyl-RAC) for Substrate Identification

Acyl-RAC is a powerful technique to specifically isolate and identify S-palmitoylated proteins from complex mixtures like cell or tissue lysates.[11][17] The method is based on the selective capture of cysteines that were originally palmitoylated. It is the gold-standard method for identifying substrates of thioesterases by comparing the captured proteins from wild-type vs. KO models.

Detailed Methodology:

-

Lysis and Reduction:

-

Homogenize tissue or lyse cells in a suitable buffer containing protease inhibitors. A typical buffer is: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.4.

-

(Optional, for disulfide-rich samples) Reduce disulfide bonds with 25 mM TCEP for 1 hour at room temperature.[17]

-

-

Blocking of Free Thiols:

-

Add a thiol-blocking agent. N-ethylmaleimide (NEM) is commonly used at a final concentration of 50 mM.[17]

-

Incubate for 3-4 hours at 40°C with gentle rotation to block all cysteine residues that are not S-palmitoylated.

-

Precipitate proteins using acetone (B3395972) to remove excess NEM. Resuspend the protein pellet in buffer.

-

-

Thioester Cleavage:

-

Divide the sample into two equal aliquots.

-

To one aliquot (+HA), add hydroxylamine (NH₂OH) to a final concentration of 0.5 M (prepare fresh from a stock solution, pH adjusted to 7.4). This will cleave the thioester bonds.

-

To the second aliquot (-HA control), add a control buffer like Tris or NaCl to the same final concentration.

-

Incubate both samples for 1 hour at room temperature.

-

-

Capture of Palmitoylated Proteins:

-

Add activated Thiopropyl Sepharose beads to both the +HA and -HA samples.

-

Incubate for 2-4 hours at room temperature with rotation to allow the newly exposed thiols in the +HA sample to bind to the beads.

-

Wash the beads extensively with buffer (e.g., lysis buffer with 0.1% SDS) to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the captured proteins from the beads by incubating with an elution buffer containing a reducing agent, such as 50 mM DTT or β-mercaptoethanol, for 20-30 minutes at 60°C.

-

Analyze the eluates by SDS-PAGE and Western blotting for specific candidate proteins or by quantitative mass spectrometry for unbiased, proteome-wide discovery.[11]

-

Protocol: In Vitro PPT1 Enzyme Activity Assay

This assay measures PPT1 enzymatic activity using a synthetic fluorogenic substrate, which allows for sensitive and continuous monitoring of the reaction. A commonly used substrate is 4-methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside (MU-6S-Palm-βGlc).[21] The assay is a two-step reaction where PPT1 first cleaves the palmitate group, and a second enzyme (β-glucosidase) cleaves the sugar, releasing the highly fluorescent 4-methylumbelliferone (B1674119) (4-MU).

Materials:

-

Assay Buffer: McIlvain's phosphate/citric acid buffer, pH 4.0.

-

Substrate: 4-methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside.

-

Coupling Enzyme: β-glucosidase from almonds.

-

Reducing Agent: Dithiothreitol (DTT).

-

Detergent: Triton X-100.

-

Standard: 4-methylumbelliferone (4-MU) for generating a standard curve.

-

Enzyme Source: Cell/tissue lysate, purified recombinant PPT1.

-

Instrumentation: Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm).

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a reaction mixture containing: 0.64 mM substrate, 15 mM DTT, 0.375% (w/v) Triton X-100, and 0.1 U β-glucosidase in pH 4.0 Assay Buffer.[21] Warm to 37°C.

-

-

Standard Curve:

-

Prepare serial dilutions of the 4-MU standard in Assay Buffer to generate a standard curve (e.g., 0 to 100 pmol).

-

-

Enzyme Reaction:

-

Add a known amount of protein from your enzyme source (e.g., 10 µg of total cell lysate) to the wells of a 96-well black microplate.

-

Include a "no enzyme" blank control containing only lysate buffer.

-

Initiate the reaction by adding the pre-warmed reaction mixture to each well.

-

Incubate the plate at 37°C.

-

-

Measurement:

-

Measure the fluorescence at regular intervals (e.g., every 5 minutes for 1 hour) or as a single endpoint reading after a set time (e.g., 60 minutes).

-

Stop the reaction with a high pH stop buffer if necessary (e.g., 0.5 M Na₂CO₃/NaHCO₃, pH 10.7).

-

-

Calculation:

-

Subtract the blank reading from all sample readings.

-

Use the 4-MU standard curve to convert the fluorescence units (RFU) into the amount of product formed (pmol or nmol).

-

Calculate the enzyme activity, typically expressed as nmol of product formed per hour per mg of protein (nmol/hr/mg).

-

Conclusion and Therapeutic Perspectives

Palmitoyl-protein thioesterases, and PPT1 in particular, are not merely housekeeping enzymes but are critical regulators of neuronal protein homeostasis. Their role extends from the terminal degradation of proteins in the lysosome to the dynamic regulation of synaptic function. The discovery of a vast network of PPT1 substrates has opened new avenues for understanding the complex pathophysiology of CLN1 disease and other neurodegenerative disorders where palmitoylation is dysregulated.[22] The development of potent and specific inhibitors and the exploration of enzyme replacement therapies for PPT1 deficiency represent active and promising areas of research.[1][23] A deeper understanding of the specific substrates and pathways affected by PPT1 dysfunction will be paramount for designing targeted and effective therapeutic interventions.

References

- 1. wjgnet.com [wjgnet.com]

- 2. GABAAR-PPT1 palmitoylation homeostasis controls synaptic transmission and circuitry oscillation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Dynamic Palmitoylation Links Cytosol-Membrane Shuttling of Acyl-protein Thioesterase-1 and Acyl-protein Thioesterase-2 with That of Proto-oncogene H-Ras Product and Growth-associated Protein-43 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmitoyl Protein Thioesterase 1 Is Essential for Myogenic Autophagy of C2C12 Skeletal Myoblast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatic palmitoyl-proteomes and acyl-protein thioesterase protein proximity networks link lipid modification and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histochemical Localization of Palmitoyl Protein Thioesterase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Depalmitoylation by Palmitoyl-Protein Thioesterase 1 in Neuronal Health and Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Interactome of Palmitoyl-Protein Thioesterase 1 (PPT1) Affects Neuronal Morphology and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palmitoyl protein thioesterase-1 deficiency impairs synaptic vesicle recycling at nerve terminals, contributing to neuropathology in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of substrates of palmitoyl protein thioesterase 1 highlights roles of depalmitoylation in disulfide bond formation and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. E2G [e2g-portal.stanford.edu]

- 14. med.upenn.edu [med.upenn.edu]

- 15. Identification of substrates of palmitoyl protein thioesterase 1 highlights roles of depalmitoylation in disulfide bond formation and synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of substrates of palmitoyl protein thioesterase 1 highlights roles of depalmitoylation in disulfide bond formation and synaptic function | PLOS Biology [journals.plos.org]

- 17. Identification of substrates of palmitoyl protein thioesterase 1 highlights roles of depalmitoylation in disulfide bond formation and synaptic function | PLOS Biology [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. Palmitoyl protein thioesterase-1 deficiency impairs synaptic vesicle recycling at nerve terminals, contributing to neuropathology in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Identification of PPT1 substrates to elucidate the mechanisms of neurodegeneration in Neuronal Ceroid Lipofuscinosis - Keystone Symposia [virtual.keystonesymposia.org]

- 23. pnas.org [pnas.org]

The Palmitoyl Switch: A Technical Guide to Palmitoylation's Impact on Protein-Protein Interactions

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, is a critical post-translational modification (PTM) that acts as a dynamic molecular switch, profoundly influencing cellular signaling and function. This technical guide provides an in-depth exploration of the mechanisms by which palmitoylation modulates protein-protein interactions (PPIs), a cornerstone of cellular signal transduction. We delve into specific case studies, present the limited but insightful quantitative data available, and provide detailed experimental protocols for studying this modification. For researchers and drug development professionals, understanding the "palmitoyl switch" is paramount, as its dysregulation is implicated in numerous pathologies, including cancer and neurological disorders, offering a novel axis for therapeutic intervention.

Introduction to Protein Palmitoylation

S-palmitoylation is a unique, reversible lipid modification catalyzed by a family of protein acyltransferases (PATs) containing a conserved Zinc finger DHHC domain, and reversed by acyl-protein thioesterases (APTs).[1] This dynamic turnover, akin to phosphorylation, allows for the precise spatiotemporal control of a protein's lifecycle.[2] Unlike other lipid modifications such as myristoylation or prenylation, the labile thioester bond of S-palmitoylation enables proteins to cycle between acylated and deacylated states, thereby regulating their membrane association, subcellular trafficking, stability, and, critically, their ability to interact with other proteins.[3]

Core Mechanisms: How Palmitoylation Modulates Protein Interactions

Palmitoylation leverages several biophysical mechanisms to influence the formation and stability of protein complexes. These mechanisms are not mutually exclusive and often work in concert to fine-tune signaling pathways.

-

Membrane Anchoring and Microdomain Localization: The most fundamental role of palmitoylation is to increase a protein's hydrophobicity, thereby promoting its association with cellular membranes.[4] This is crucial for soluble proteins that require membrane localization to meet their binding partners. More specifically, the saturated nature of the palmitoyl chain favors the partitioning of modified proteins into ordered membrane microdomains known as lipid rafts.[4] These rafts act as signaling platforms, concentrating specific proteins to facilitate efficient and rapid interaction while excluding others.[4][5]

-

Induction of Conformational Changes: The insertion of the bulky palmitoyl group into the membrane or a protein core can induce significant conformational changes in the modified protein. This can expose or mask binding interfaces, directly altering the affinity for interacting partners. For G-protein coupled receptors (GPCRs), palmitoylation of the C-terminal tail is proposed to create a fourth intracellular loop, which can be critical for stabilizing the receptor's structure and modulating interactions with G-proteins and other regulatory molecules.[6]

-

Modulation of Protein Clustering and Oligomerization: By concentrating proteins within lipid rafts, palmitoylation can increase the effective local concentration of a protein, promoting self-association or oligomerization. This clustering can be a prerequisite for downstream signaling events, as seen with the visual photopigment rhodopsin, where palmitoylation is important for dimerization-dependent affinity for lipid rafts.[7]

-

Direct Steric Effects: The palmitoyl group itself can directly interfere with or contribute to a binding interface. It can act as a steric block, preventing an interaction, or it can form part of a hydrophobic binding pocket recognized by an interacting protein.

Diagram: Mechanisms of Palmitoylation-Mediated PPI Regulation

Caption: Logical flow of how palmitoylation influences protein-protein interactions.

Case Studies and Quantitative Data

While the qualitative impact of palmitoylation on PPIs is well-documented, direct biophysical measurements of binding affinities are less common. This section reviews key signaling systems where palmitoylation is a critical regulator and presents the available quantitative data.

Ras Family GTPases

The oncogenic Ras proteins (H-Ras, N-Ras, K-Ras) are archetypal examples of lipidation-dependent signaling molecules. While farnesylation provides the primary membrane anchor, palmitoylation is the dynamic signal that fine-tunes their localization and effector interactions. Palmitoylation of H-Ras and N-Ras is required for their stable association with the plasma membrane and partitioning into lipid rafts, which is essential for efficient activation of downstream effectors like Raf kinase.[8][9] Non-palmitoylated, oncogenic NRAS, while still able to bind GTP, fails to activate the Raf-MEK-ERK pathway and loses its transforming activity.

Despite its clear functional importance, direct quantitative comparisons of binding affinities are scarce. One study on KRAS (which is not typically palmitoylated) showed that its interaction with the full RAS-binding region of RAF1 (RBD-CRD) was of higher affinity (Kd ~152 nM) than with the RBD alone (Kd ~356 nM), demonstrating the multi-domain nature of the interaction.[10] It is hypothesized that for H-Ras and N-Ras, palmitoylation-driven membrane localization dramatically increases the effective concentration of Ras near Raf, overcoming what might be a modest intrinsic affinity to drive robust complex formation.

G-Protein Coupled Receptors (GPCRs)

Palmitoylation is a widespread modification among GPCRs, typically occurring on cysteine residues in the C-terminal tail. This modification is crucial for receptor trafficking, stability, and signaling efficiency.[6][11] For the visual receptor rhodopsin, the absence of palmitoylation leads to a modest but significant reduction in the rate of activation of its cognate G-protein, transducin.[1]

| Protein System | Palmitoylation Status | Interaction Partner | Quantitative Effect | Reference |

| Bovine Rhodopsin | Wild-Type (Palmitoylated) | Transducin (G-protein) | Normalized Activation Rate = 1.0 | [1] |

| Bovine Rhodopsin | C322S/C323S (Non-palmitoylated) | Transducin (G-protein) | 1.3 to 1.7-fold slower activation rate | [1] |

This effect is attributed to the destabilization of the C-terminal domain in the absence of the palmitate anchors, which hinders optimal interaction with transducin.[1][12]

T-Cell Receptor Signaling: The LAT Adaptor

The Linker for Activation of T-cells (LAT) is a central adaptor protein in T-cell receptor (TCR) signaling. Following TCR engagement, LAT becomes tyrosine phosphorylated, creating docking sites for SH2 domain-containing proteins like Grb2 and PLC-γ1.[13][14][15] Palmitoylation of two cysteines (C26 and C29) adjacent to the transmembrane domain is absolutely essential for LAT's function.[13][14] A non-palmitoylated LAT mutant fails to localize to lipid rafts (GEMs), does not get phosphorylated upon TCR stimulation, and cannot recruit downstream partners, thereby abrogating T-cell activation.[13][15][16] While formal binding affinity constants have not been published, the functional data unequivocally demonstrate that palmitoylation is a prerequisite for the entire cascade of LAT-mediated protein-protein interactions.

Diagram: T-Cell Receptor Signaling Pathway Highlighting LAT Palmitoylation

Caption: Palmitoylation is essential for LAT's localization and function in TCR signaling.

Experimental Protocols

Studying S-palmitoylation and its impact on PPIs requires specialized techniques. Here we provide detailed protocols for the most common and robust methods.

Acyl-Biotin Exchange (ABE) for Detecting Palmitoylation

The ABE assay is a widely used chemical method to specifically label and detect palmitoylated proteins.[15][17] It involves three key steps: (1) blocking of all free cysteine thiols, (2) specific cleavage of palmitoyl-cysteine thioester bonds with hydroxylamine (B1172632) (HAM), and (3) labeling of the newly exposed thiols with a biotin (B1667282) tag.

Diagram: Acyl-Biotin Exchange (ABE) Workflow

Caption: Schematic workflow of the Acyl-Biotin Exchange (ABE) assay.

Detailed Protocol:

-

Lysis and Thiol Blocking:

-

Lyse cells or tissues in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors and 10-25 mM N-ethylmaleimide (NEM) to block free thiols.[7][18]

-

Incubate for 1 hour at 4°C with gentle rotation.

-

Precipitate proteins using chloroform/methanol or acetone (B3395972) to remove excess NEM.[7] Resuspend the protein pellet in a buffer containing SDS.

-

-

Hydroxylamine Cleavage:

-

Divide the sample into two equal aliquots.

-

To one aliquot (+HAM), add a freshly prepared solution of neutral hydroxylamine (HAM) to a final concentration of 0.5-1 M.[15][18]

-

To the second aliquot (-HAM, negative control), add a control buffer (e.g., Tris-HCl) instead of HAM.

-

Incubate both samples for 1 hour at room temperature with rotation.

-

-

Biotinylation of Newly Exposed Thiols:

-

Precipitate the proteins again to remove HAM.

-

Resuspend both +HAM and -HAM pellets in a labeling buffer (e.g., 50 mM HEPES pH 6.2, 1% SDS).

-

Add a thiol-reactive biotin reagent, such as Biotin-BMCC or Biotin-HPDP, to a final concentration of 1-2 µM.[15]

-

Incubate for 1-2 hours at room temperature.

-

-

Capture and Analysis:

-

Quench the biotinylation reaction and perform another protein precipitation to remove excess biotin.

-

Resuspend the pellets and add streptavidin-conjugated beads (e.g., NeutrAvidin) to capture the biotinylated (i.e., originally palmitoylated) proteins.

-

Incubate for 1 hour at 4°C.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting for a specific protein of interest or by mass spectrometry for proteome-wide analysis. A signal in the +HAM lane but not the -HAM lane indicates specific palmitoylation.

-

Acyl-Resin Assisted Capture (Acyl-RAC)

Acyl-RAC is an alternative to ABE that avoids the biotinylation step by directly capturing the newly exposed thiols onto a thiol-reactive resin.[8][14]

Detailed Protocol:

-

Lysis and Thiol Blocking:

-

Lyse cells as in the ABE protocol, but use methyl methanethiosulfonate (B1239399) (MMTS) as the blocking agent in the lysis buffer.

-

Incubate for 15-30 minutes at 40-50°C to ensure complete blocking.

-

Precipitate proteins with acetone to remove excess MMTS.[4]

-

-

Hydroxylamine Cleavage and Capture:

-

Resuspend the protein pellet in a binding buffer.

-

Divide the sample into +HAM and -HAM aliquots as in the ABE protocol.

-

Add pre-washed thiopropyl sepharose beads (or another thiol-reactive resin) to both samples.[8][14]

-

Add neutral hydroxylamine (0.5-1 M) to the +HAM sample.

-

Incubate for 2-4 hours at room temperature, allowing simultaneous cleavage and capture.

-

-

Washing and Elution:

-

Wash the resin extensively with a high-salt buffer to remove non-specifically bound proteins.

-

Elute the captured proteins from the resin by incubating with an elution buffer containing a reducing agent like DTT or β-mercaptoethanol, which cleaves the disulfide bond between the protein and the resin.[14]

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting or mass spectrometry.

-

Co-Immunoprecipitation (Co-IP) to Assess Palmitoylation-Dependent Interactions

To specifically test if palmitoylation of Protein X is required for its interaction with Protein Y, a comparative Co-IP is performed.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Transfect cells to express your protein of interest (Protein X). Use two constructs: one for wild-type (WT) Protein X and another for a palmitoylation-deficient mutant (e.g., Cys-to-Ser mutant, C>S). Often, these are tagged (e.g., with FLAG or HA) for efficient immunoprecipitation.

-

-

Cell Lysis:

-

Lyse the cells from both WT and C>S mutant transfections in a gentle Co-IP lysis buffer (e.g., containing 0.5-1% Triton X-100 or NP-40) with protease inhibitors. Avoid harsh detergents like SDS that would disrupt PPIs.

-

-

Immunoprecipitation (IP):

-

Incubate the cleared lysates with an antibody against the tag on Protein X (e.g., anti-FLAG antibody) pre-coupled to Protein A/G beads.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to pull down Protein X and its interactors.

-

-

Washing:

-

Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specific binders. The stringency of the washes (e.g., salt concentration) may need to be optimized.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Run the samples on an SDS-PAGE gel and perform Western blotting.

-

Probe one blot with an antibody against the tag on Protein X (to confirm equal pulldown of WT and mutant protein) and another blot with an antibody against the endogenous or co-expressed Protein Y.

-

A strong band for Protein Y in the WT IP lane and a weak or absent band in the C>S mutant IP lane indicates a palmitoylation-dependent interaction.

-

Therapeutic Implications and Future Directions

The critical role of palmitoylation in regulating PPIs across numerous disease-relevant signaling pathways makes it an attractive target for therapeutic intervention.[13] Dysregulated activity of PATs or APTs is linked to cancers, metabolic disorders, and neurodegenerative diseases.[6]

-

Drug Development: Developing specific inhibitors for the 23 human ZDHHC PATs is a major goal. Such inhibitors could block the palmitoylation of key oncoproteins like Ras or modulate aberrant GPCR signaling.[13] Conversely, inhibiting thioesterases could prolong the signaling of certain proteins where increased palmitoylation is beneficial.

-

Challenges and Opportunities: A key challenge is developing inhibitors with high specificity for a single ZDHHC enzyme. Furthermore, the dynamic nature of palmitoylation requires a deep understanding of the specific PAT-substrate-thioesterase relationships within a given pathway. The advancement of quantitative proteomic techniques will be crucial for mapping these networks and identifying high-value therapeutic targets.

Conclusion

Protein palmitoylation is far more than a simple membrane anchor; it is a sophisticated and dynamic regulatory mechanism that exerts precise control over protein-protein interactions. By directing proteins to signaling hubs, inducing conformational changes, and promoting complex assembly, the "palmitoyl switch" governs the flow of information in a vast number of cellular pathways. While the field has made significant strides in identifying palmitoylated proteins and developing methods to study them, a major gap remains in the quantitative, biophysical characterization of these interactions. Future research focused on filling this gap will be instrumental in fully elucidating the role of palmitoylation in health and disease, and in unlocking its potential for novel therapeutic strategies.

References

- 1. Modulation of molecular interactions and function by rhodopsin palmitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the significance of palmitoylation using an artificial protein lipidation system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmitoylation of LAT contributes to its subcellular localization and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palmitoylation is a prerequisite for dimerization-dependent raftophilicity of rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palmitoylation of Ha-Ras facilitates membrane binding, activation of downstream effectors, and meiotic maturation in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms for regulation of RAS palmitoylation and plasma membrane trafficking in hematopoietic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmitoylation of oncogenic NRAS is essential for leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteomic Analysis of S-Palmitoylated Proteins in Ocular Lens Reveals Palmitoylation of AQP5 and MP20 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palmitoylation stabilizes unliganded rod opsin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LAT palmitoylation: its essential role in membrane microdomain targeting and tyrosine phosphorylation during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanistic effects of protein palmitoylation and the cellular consequences thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]

- 17. Enhanced Shutoff of Phototransduction in Transgenic Mice Expressing Palmitoylation-deficient Rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Palmitoylation as a Key Regulator of Ras Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Palmitoylation Site Prediction and Consensus Motifs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, is a critical regulator of protein function. This lipid modification governs protein trafficking, subcellular localization, stability, and protein-protein interactions, thereby influencing a myriad of cellular signaling pathways. The dynamic nature of palmitoylation makes its accurate identification and characterization essential for understanding its role in health and disease, and for the development of novel therapeutic strategies.

This technical guide provides a comprehensive overview of the computational and experimental methodologies used to identify and characterize palmitoylation sites. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in this field.

I. In Silico Prediction of Palmitoylation Sites

A variety of computational tools have been developed to predict potential S-palmitoylation sites from protein sequences, facilitating the prioritization of candidates for experimental validation. These tools employ diverse algorithms, including machine learning methods and scoring strategies based on sequence motifs.

Performance of Palmitoylation Site Prediction Tools

The performance of these predictors is typically evaluated based on their accuracy, sensitivity, and specificity. The following tables summarize the reported performance metrics for several widely used palmitoylation prediction tools.

| Tool | Accuracy (%) | Sensitivity (%) | Specificity (%) | Matthews Correlation Coefficient (MCC) |

| CSS-Palm 2.0 | 89.60 | 77.19 | 92.43 | 0.6709 |

| CSS-Palm 4.0 | Not Reported | 82.16 | 83.17 | Not Reported |

| PalmPred | 91.98 | 79.23 | 94.30 | 0.71 |

| CKSAAP-Palm | ~73.40 | Not Reported | Not Reported | 0.4694 |

| GPS-Palm | >85.5 (AUC) | Not Reported | Not Reported | Not Reported |

Table 1: Performance Metrics of Common Palmitoylation Prediction Tools. This table provides a comparative overview of the predictive performance of various in silico tools for identifying palmitoylation sites.[1][2][3][4][5][6][7][8][9][10][11]

| Tool | Training/Validation Method | Key Algorithmic Features |

| CSS-Palm | Jack-Knife validation | Clustering and Scoring Strategy (CSS) based on BLOSUM62 matrix.[12][13] |

| PalmPred | Leave-one-out cross-validation | Support Vector Machine (SVM) model incorporating sequence conservation features (PSSM) with a window size of 11.[1][2][11][14] |

| CKSAAP-Palm | Cross-validation and independent testing | SVM based on the composition of k-spaced amino acid pairs (CKSAAP).[6][7][15] |

| GPS-Palm | 10-fold cross-validation | Deep learning framework with parallel convolutional neural networks (pCNNs) integrating multiple sequence and structural features.[5][8][16] |

Table 2: Algorithmic Approaches of Palmitoylation Prediction Tools. This table outlines the underlying methodologies and validation strategies for prominent palmitoylation prediction software.

II. Consensus Motifs for S-Palmitoylation

While a single, strict consensus sequence for S-palmitoylation has not been identified, several sequence features and motifs are commonly associated with palmitoylated cysteines. These characteristics are often utilized by prediction algorithms and can guide site-directed mutagenesis studies.

General Characteristics of Palmitoylation Sites:

-

Proximity to Transmembrane Domains: Palmitoylated cysteines are frequently located in the cytoplasmic regions flanking transmembrane domains or within the transmembrane domains themselves.

-

Adjacent to other Lipid Modifications: Palmitoylation often occurs on cysteines near sites of N-myristoylation or prenylation.

-

Surrounding Amino Acid Composition: The amino acids surrounding the target cysteine tend to be basic or hydrophobic.

Reported Consensus Motifs: While not universally applicable, certain sequence patterns have been observed in subsets of palmitoylated proteins:

-

For Src family kinases and G-protein alpha subunits: A myristoylated glycine (B1666218) at position 2 is often followed by a palmitoylated cysteine at position 3.

-

For H-Ras and N-Ras: A "CaaX" box, where 'C' is the prenylated cysteine, is often followed by one or two upstream palmitoylated cysteines. For instance, in H-Ras, the sequence is Cys-Cys, and in N-Ras, it is a single Cys.[17][18]

-

Wnt Proteins: Wnt proteins are palmitoylated on a conserved cysteine residue (e.g., Cys104 in Wnt-5a) and also on a conserved serine residue by palmitoleic acid.[19][20][21]

III. Experimental Validation of Palmitoylation Sites

Experimental validation is crucial to confirm the predictions of in silico tools and to definitively identify palmitoylation sites. Several powerful techniques have been developed for this purpose.

Acyl-Resin Assisted Capture (Acyl-RAC)

Acyl-RAC is a robust method for the enrichment of palmitoylated proteins from complex mixtures.[22][23][24] The workflow involves the specific capture of previously palmitoylated cysteines on a thiol-reactive resin, followed by identification via mass spectrometry.[25]

Detailed Experimental Protocol for Acyl-RAC:

-

Cell Lysis: Lyse cells or tissues in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM) or S-methyl methanethiosulfonate (B1239399) (MMTS), to block all free cysteine residues.

-

Protein Precipitation: Precipitate the proteins using methods like acetone (B3395972) or chloroform/methanol precipitation to remove the blocking reagent.

-

Thioester Cleavage and Capture:

-

Resuspend the protein pellet in a binding buffer.

-

Divide the sample into two aliquots. To one aliquot (+HA), add a neutral hydroxylamine (B1172632) (HAM) solution (e.g., 0.5 M, pH 7.4) to specifically cleave the thioester bonds of palmitoylated cysteines. To the other aliquot (-HA, negative control), add a control buffer (e.g., Tris-HCl).

-

Incubate both samples with a thiol-reactive resin (e.g., thiopropyl sepharose) to capture the newly exposed thiol groups in the +HA sample.

-

-

Washing: Extensively wash the resin to remove non-specifically bound proteins.

-

On-Resin Digestion: Digest the captured proteins directly on the resin using a protease such as trypsin.[25]

-

Elution and Mass Spectrometry: Elute the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the palmitoylated proteins and their modification sites.[25]

Metabolic Labeling with Alkyne-Palmitate and Click Chemistry

This method involves the metabolic incorporation of a palmitic acid analog containing a bioorthogonal alkyne handle into cellular proteins.[26] The alkyne-tagged proteins are then detected via a "click" reaction with an azide-containing reporter molecule.[27][28][29][30]

Detailed Experimental Protocol for Metabolic Labeling:

-

Metabolic Labeling: Culture cells in a medium supplemented with an alkyne-containing palmitic acid analog, such as 17-octadecynoic acid (17-ODYA).[29] The cells will incorporate this analog into newly synthesized palmitoylated proteins.

-

Cell Lysis: Lyse the cells to release the labeled proteins.

-

Click Chemistry Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., azide-biotin for enrichment or a fluorescent azide (B81097) for imaging) to the alkyne handle on the incorporated fatty acid.

-

Enrichment (if using azide-biotin): Enrich the biotinylated proteins using streptavidin-conjugated beads.

-

Digestion and Mass Spectrometry: Elute the captured proteins and digest them into peptides. Analyze the peptides by LC-MS/MS to identify the palmitoylated proteins and their modification sites.

Direct Mass Spectrometry-Based Identification

Direct detection of palmitoylated peptides by mass spectrometry is challenging due to the labile nature of the thioester bond and the hydrophobicity of the palmitoyl group.[31] However, with optimized sample preparation and fragmentation techniques, direct identification is possible.[32]

Key Considerations for Direct Mass Spectrometry:

-

Sample Preparation: Use neutral Tris buffer with tris(2-carboxyethyl)phosphine (B1197953) (TCEP) as the reducing agent to preserve the palmitoyl group during sample preparation. Avoid dithiothreitol (B142953) (DTT) in ammonium (B1175870) bicarbonate buffer, which can lead to significant palmitoyl loss.[31]

-

Fragmentation Method: Electron Transfer Dissociation (ETD) is the preferred fragmentation method for palmitoyl peptide analysis as it preserves the palmitoyl group and provides extensive peptide backbone cleavage for accurate site localization. Collision-Induced Dissociation (CID) often leads to the loss of the palmitoyl group.[31]

IV. Signaling Pathways Regulated by Palmitoylation

Palmitoylation plays a pivotal role in numerous signaling pathways by controlling the localization and interaction of key signaling proteins.

Wnt Signaling Pathway

Wnt proteins are secreted signaling molecules that are palmitoylated on a conserved cysteine residue, a modification essential for their secretion and interaction with the Frizzled (Fz) receptor.[19][20][21][33] This interaction initiates a cascade of downstream events that regulate gene transcription.[34]

Caption: Palmitoylation of Wnt is crucial for its binding to the Frizzled receptor.

Ras Signaling Pathway

Ras proteins are small GTPases that function as molecular switches in signal transduction. The palmitoylation of H-Ras and N-Ras is essential for their proper localization to the plasma membrane and for their subsequent activation and signal propagation through downstream pathways like the MAPK/ERK and PI3K/AKT pathways.[17][18][35][36][37]

Caption: Palmitoylation anchors Ras to the membrane, enabling signal transduction.

V. Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental techniques described in this guide.

Acyl-RAC Experimental Workflow

Caption: Step-by-step workflow for the Acyl-Resin Assisted Capture (Acyl-RAC) method.

Metabolic Labeling and Click Chemistry Workflow

Caption: Workflow for identifying palmitoylated proteins using metabolic labeling.

Conclusion

The study of protein palmitoylation is a rapidly evolving field with significant implications for basic research and drug development. The integration of in silico prediction tools with robust experimental validation methodologies provides a powerful approach to unravel the complexities of the palmitoylome. This technical guide offers a comprehensive resource to aid researchers in designing and executing their studies, ultimately contributing to a deeper understanding of the critical role of palmitoylation in cellular function and disease.

References

- 1. PalmPred: An SVM Based Palmitoylation Prediction Method Using Sequence Profile Information | PLOS One [journals.plos.org]

- 2. PalmPred: An SVM Based Palmitoylation Prediction Method Using Sequence Profile Information - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CSS-Palm 4.0 – Palmitoylation Site Prediction with a Clustering and Scoring Strategy – My Biosoftware – Bioinformatics Softwares Blog [mybiosoftware.com]

- 4. academic.oup.com [academic.oup.com]

- 5. GPS-Palm: A Graphic Presentation System for Palmitoylation Site Prediction [gpspalm.biocuckoo.cn]

- 6. Prediction of palmitoylation sites using the composition of k-spaced amino acid pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GPS-Palm: a deep learning-based graphic presentation system for the prediction of S-palmitoylation sites in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An SVM based algorithm for Palmitoylation Site Prediction [proteininformatics.org]

- 10. CSS-Palm 2.0: an updated software for palmitoylation sites prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] PalmPred: An SVM Based Palmitoylation Prediction Method Using Sequence Profile Information | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. CSS-Palm: palmitoylation site prediction with a clustering and scoring strategy (CSS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PalmPred: An SVM Based Palmitoylation Prediction Method Using Sequence Profile Information [ideas.repec.org]

- 15. [PDF] Prediction of palmitoylation sites using the composition of k-spaced amino acid pairs. | Semantic Scholar [semanticscholar.org]

- 16. [PDF] GPS-Palm: a deep learning-based graphic presentation system for the prediction of S-palmitoylation sites in proteins | Semantic Scholar [semanticscholar.org]

- 17. Palmitoylation as a Key Regulator of Ras Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]

- 19. Wnt acylation and its functional implication in Wnt signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. frontiersin.org [frontiersin.org]

- 21. portlandpress.com [portlandpress.com]

- 22. Site-specific analysis of protein S-acylation by resin-assisted capture - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture [jove.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 29. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. A mass spectrometry-based proteomics strategy to detect long-chain S -acylated peptides - Analyst (RSC Publishing) DOI:10.1039/D5AN00557D [pubs.rsc.org]

- 33. web.stanford.edu [web.stanford.edu]

- 34. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 35. researchgate.net [researchgate.net]

- 36. The Differential Palmitoylation States of N-Ras and H-Ras Determine Their Distinct Golgi Sub-compartment Localizations - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

The Catalytic Mechanism of ZDHHC Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-palmitoylation, the reversible post-translational modification of proteins with fatty acids, is a crucial cellular process governed by a family of enzymes known as Zinc finger DHHC-type containing (ZDHHC) palmitoyl acyltransferases (PATs).[1][2] This technical guide provides a comprehensive overview of the catalytic mechanism of ZDHHC enzymes, offering insights into their structure, kinetics, and the experimental methodologies used to study them. A deeper understanding of these enzymes is paramount for developing novel therapeutic strategies targeting diseases where palmitoylation is dysregulated, including neurological disorders, cancers, and infectious diseases.[3][4]

Core Catalytic Mechanism: A Two-Step Ping-Pong Reaction

ZDHHC enzymes catalyze the S-acylation of substrate proteins through a two-step "ping-pong" kinetic mechanism.[5][6] This process involves the transfer of a fatty acyl group, typically palmitate, from a donor molecule (e.g., palmitoyl-CoA) to a cysteine residue on the target protein.

Step 1: Autoacylation of the ZDHHC Enzyme

The catalytic cycle begins with the autoacylation of the ZDHHC enzyme itself.[2][7] The highly conserved DHHC (Asp-His-His-Cys) motif within the cysteine-rich domain (CRD) is central to this process.[1][8] Structural and biochemical studies have revealed a catalytic triad-like arrangement, where the aspartate (Asp) and histidine (His) residues facilitate the deprotonation of the catalytic cysteine (Cys).[8] This activated cysteine then performs a nucleophilic attack on the thioester bond of the acyl-CoA molecule, resulting in the formation of a transient acyl-enzyme intermediate.[5]

Step 2: Acyl Transfer to the Substrate Protein

In the second step, the acyl chain is transferred from the acylated ZDHHC enzyme to a specific cysteine residue on the substrate protein.[2][7] This transacylation reaction is the rate-limiting step in the overall catalytic process.[6] The substrate protein is recruited to the enzyme through various specific interactions, often involving domains outside the catalytic core.[1][9]

Below is a logical diagram illustrating the two-step catalytic cycle of ZDHHC enzymes.

Caption: A diagram illustrating the two-step ping-pong catalytic mechanism of ZDHHC enzymes.

Structural Insights into the Catalytic Machinery

The crystal structures of human ZDHHC20 and zebrafish ZDHHC15 have provided invaluable atomic-level insights into the catalytic mechanism.[6][10] These structures reveal a characteristic "tepee-like" fold composed of four transmembrane domains that create a hydrophobic cavity within the membrane.[6][10] This cavity accommodates the fatty acyl chain of the acyl-CoA substrate, positioning it for the nucleophilic attack by the catalytic cysteine located at the cytosolic face of the membrane.[6][8]

The cysteine-rich domain (CRD), which houses the DHHC motif, also contains two zinc-finger domains that are crucial for maintaining the structural integrity of the catalytic site.[8]

Quantitative Analysis of ZDHHC Enzyme Activity

Understanding the kinetic parameters of ZDHHC enzymes is essential for elucidating their substrate specificity and for the development of targeted inhibitors. While comprehensive kinetic data for all ZDHHC enzymes is still an active area of research, studies have begun to reveal differences in their catalytic efficiencies and substrate preferences.

| ZDHHC Enzyme | Substrate/Probe | KM (μM) | kcat (min-1) | kcat/KM (μM-1min-1) | Reference |

| ZDHHC20 (WT) | YnPal-CoA | - | - | 6.8 ± 0.3 | [11] |

| ZDHHC20 (Y181G) | YnPal-CoA | - | - | 7.6 ± 0.3 | [11] |

| ZDHHC20 (Y181G) | 18-Bz-CoA | - | - | 16.0 ± 1.0 | [11] |

| ZDHHC20 (WT) | 18-Bz-CoA | No measurable activity | No measurable activity | No measurable activity | [11] |

| ZDHHC3 | C16:0-CoA | - | - | - | [12] |

| ZDHHC3 | C18:0-CoA | - | - | Lower efficiency than C16:0 | [12] |

| ZDHHC7 | C18:0-CoA | - | - | Higher efficiency than ZDHHC3 | [12] |

Note: The table summarizes available quantitative data. A significant portion of the literature discusses relative efficiencies rather than providing specific KM and kcat values. The development of more robust in vitro assays is facilitating the acquisition of more precise kinetic data.

Signaling Pathways Involving ZDHHC Enzymes

ZDHHC enzymes are integral components of numerous signaling pathways, regulating protein localization, stability, and protein-protein interactions.

ZDHHC5 Signaling in Synaptic Plasticity

ZDHHC5 plays a critical role in neuronal function and synaptic plasticity.[13] Its activity and localization are dynamically regulated by synaptic activity.

Caption: A diagram showing the dynamic regulation and function of ZDHHC5 in response to synaptic activity.

ZDHHC17 in Huntington's Disease

ZDHHC17 (also known as HIP14) is implicated in the pathogenesis of Huntington's disease (HD). It palmitoylates huntingtin (HTT), the protein mutated in HD, and this modification is crucial for normal HTT function.[4][14]

Caption: A diagram illustrating the role of ZDHHC17 in the palmitoylation of huntingtin and its dysregulation in Huntington's disease.

Experimental Protocols for Studying ZDHHC Enzymes

A variety of in vitro and in-cell assays have been developed to investigate the catalytic activity and substrate specificity of ZDHHC enzymes.

In Vitro ZDHHC Autoacylation Assay (Fluorescence-based)

This assay monitors the first step of the ZDHHC catalytic cycle by detecting the release of Coenzyme A (CoA).[15][16]

Principle: The production of CoASH is coupled to the reduction of NAD+ to the fluorescent NADH by the α-ketoglutarate dehydrogenase complex. The increase in fluorescence is proportional to the rate of autoacylation.

Materials:

-

Purified ZDHHC enzyme

-

Palmitoyl-CoA

-

α-ketoglutarate

-

NAD+

-

α-ketoglutarate dehydrogenase complex

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 465 nm)

Procedure:

-

Prepare a reaction mixture containing α-ketoglutarate, NAD+, and the α-ketoglutarate dehydrogenase complex in the assay buffer.

-

Add the purified ZDHHC enzyme to the wells of the microplate.

-

Initiate the reaction by adding varying concentrations of palmitoyl-CoA.

-

Immediately begin monitoring the increase in fluorescence at 30°C for a set period (e.g., 30 minutes).

-

Determine the initial rates of CoASH release from the linear phase of the reaction.

-

Calculate kinetic parameters (KM and kcat) by fitting the initial rate data to the Michaelis-Menten equation.

Acyl-Resin Assisted Capture (Acyl-RAC) for Detecting Substrate Palmitoylation

Acyl-RAC is a powerful method to enrich and identify palmitoylated proteins from cell or tissue lysates.[9][17][18]

Principle: Free cysteine thiols are first blocked. Then, the thioester bonds of palmitoylated cysteines are specifically cleaved with hydroxylamine (B1172632), and the newly exposed thiols are captured on a thiol-reactive resin.

Materials:

-

Cell or tissue lysate

-

Lysis buffer containing a thiol-blocking agent (e.g., methyl methanethiosulfonate (B1239399) - MMTS)

-

Hydroxylamine (HAM) solution (neutral pH)

-

Thiopropyl Sepharose resin

-

Wash buffers

-

Elution buffer with a reducing agent (e.g., DTT or β-mercaptoethanol)

Procedure:

-

Lyse cells or tissues in a buffer containing MMTS to block all free cysteine thiols.

-

Precipitate proteins with cold acetone to remove excess MMTS.

-

Resuspend the protein pellet and divide it into two aliquots: one to be treated with hydroxylamine (+HAM) and a negative control (-HAM).

-

Incubate the samples with or without hydroxylamine to cleave the thioester bonds.

-

Incubate the lysates with thiol-reactive resin to capture the newly exposed cysteines.

-

Wash the resin extensively to remove non-specifically bound proteins.

-

Elute the captured proteins from the resin using a reducing agent.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting with an antibody against the protein of interest. The signal in the +HAM lane compared to the -HAM lane indicates the level of palmitoylation.

Click Chemistry-Based Detection of Palmitoylation

This method utilizes fatty acid analogs with bioorthogonal handles (e.g., an alkyne) to metabolically label and subsequently detect palmitoylated proteins.[2][3][19]

Principle: Cells are incubated with an alkyne-containing fatty acid analog, which is incorporated into proteins by ZDHHC enzymes. After cell lysis, a fluorescent azide (B81097) reporter is "clicked" onto the alkyne handle via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for visualization and quantification.

Materials:

-

Alkyne-containing fatty acid analog (e.g., 17-octadecynoic acid)

-

Cultured cells

-

Lysis buffer

-

Click reaction cocktail:

-

Fluorescent azide (e.g., TAMRA-azide)

-

Copper(II) sulfate (B86663) (CuSO4)

-

A reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

-

A copper ligand (e.g., TBTA)

-

Procedure:

-

Incubate cultured cells with the alkyne-containing fatty acid analog for a defined period to allow for metabolic labeling.

-

Harvest and lyse the cells.

-

Perform the click reaction by adding the click reaction cocktail to the cell lysate.

-

Incubate to allow for the ligation of the fluorescent azide to the alkyne-labeled proteins.

-

Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence imaging.

Conclusion

The study of ZDHHC enzymes is a rapidly evolving field. The elucidation of their catalytic mechanism and structure has provided a solid foundation for understanding their diverse roles in cellular physiology and disease. The continued development of sophisticated experimental techniques will undoubtedly lead to a more comprehensive understanding of the ZDHHC family, paving the way for the rational design of novel therapeutics that target specific ZDHHC-mediated signaling pathways.

References

- 1. Mechanisms and functional implications of ZDHHC5 in cellular physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ZDHHC17 zDHHC palmitoyltransferase 17 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. In Vitro Assays to Monitor the Enzymatic Activities of zDHHC Protein Acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate recruitment by zDHHC protein acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Assays to Monitor the Enzymatic Activities of zDHHC Protein Acyltransferases | Springer Nature Experiments [experiments.springernature.com]

- 8. A facile assay for zDHHC palmitoyl transferase activation elucidates effects of mutation and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. genecards.org [genecards.org]

- 11. A palmitoyl transferase chemical–genetic system to map ZDHHC-specific S-acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular basis of fatty acid selectivity in the zDHHC family of S-acyltransferases revealed by click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ZDHHC17 zDHHC palmitoyltransferase 17 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. A Fluorescence-Based Assay to Monitor Autopalmitoylation of zDHHC Proteins Applicable to High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro reconstitution of substrate S-acylation by the zDHHC family of protein acyltransferases | Open Biology | The Royal Society [royalsocietypublishing.org]

- 17. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture [jove.com]

- 18. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Pivotal Role of S-Palmitoylation in the Regulation of G Protein-Coupled Receptors: A Technical Guide for Researchers and Drug Development Professionals

December 20, 2025

Executive Summary

G Protein-Coupled Receptors (GPCRs) represent the largest superfamily of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The function of these receptors is intricately regulated by a variety of post-translational modifications, among which S-palmitoylation has emerged as a critical, dynamic regulator of receptor signaling, trafficking, and localization. This in-depth technical guide provides a comprehensive overview of the role of S-palmitoylation in GPCR biology, intended for researchers, scientists, and drug development professionals. We delve into the functional consequences of this lipid modification, present quantitative data on its impact on receptor function, provide detailed experimental protocols for its study, and offer visual representations of key pathways and workflows to facilitate a deeper understanding of this vital regulatory mechanism.

Introduction to GPCR S-Palmitoylation

S-palmitoylation is the reversible post-translational modification involving the covalent attachment of a 16-carbon palmitic acid to cysteine residues via a thioester bond.[1][2] This dynamic process, governed by a cycle of palmitoylation and depalmitoylation, plays a profound role in modulating the function of a vast number of proteins, including a majority of GPCRs.[3][4] Unlike other lipid modifications, the reversibility of S-palmitoylation allows for rapid and precise control over receptor behavior in response to cellular signals.

For GPCRs, palmitoylation typically occurs on one or more cysteine residues located in the C-terminal cytoplasmic tail, often creating a fourth intracellular loop that can influence the receptor's conformation and its interactions with intracellular binding partners.[4] This modification has been shown to impact nearly every aspect of the GPCR lifecycle, from its maturation and trafficking to the cell surface, to its signaling efficacy, desensitization, and internalization.[5][6] The functional consequences of palmitoylation are highly receptor-specific, adding a layer of complexity to the regulation of this diverse receptor family.

Functional Consequences of GPCR Palmitoylation

The attachment of a palmitate group can significantly alter the physicochemical properties of a GPCR, influencing its interaction with the plasma membrane and its association with specific membrane microdomains, such as lipid rafts.[2] These alterations translate into a wide array of functional effects, which are summarized below.

G Protein Coupling and Signal Transduction

Palmitoylation can directly influence the efficiency and specificity of G protein coupling. For some receptors, the presence of a palmitate anchor is essential for optimal G protein activation, while for others, it may direct coupling to specific G protein subtypes.[7] For example, mutation of the palmitoylation site in the muscarinic M2 receptor leads to a 50% reduction in the rate of G protein activation.[7] Conversely, for the dopamine (B1211576) D1 receptor, elimination of palmitoylation sites does not appear to affect G protein coupling.[8] This highlights the receptor-specific nature of this regulation. Palmitoylation can also influence the proportion of receptors in a high-affinity agonist binding state.[7]

Receptor Trafficking and Localization

Proper trafficking of newly synthesized GPCRs to the plasma membrane is often dependent on their palmitoylation status. The absence of palmitoylation can lead to mislocalization and reduced cell surface expression for several GPCRs, including the dopamine D1 and vasopressin V2 receptors.[9] Furthermore, palmitoylation can serve as a signal for the localization of GPCRs to specific membrane microdomains, such as lipid rafts and caveolae, which are enriched in signaling molecules and can facilitate efficient signal transduction.

Desensitization and Internalization

Agonist-induced desensitization and internalization are crucial mechanisms for terminating GPCR signaling. Palmitoylation has been shown to regulate these processes in a complex and often receptor-dependent manner. For some receptors, palmitoylation is required for efficient β-arrestin recruitment and subsequent internalization.[1] In contrast, for other GPCRs, the absence of palmitoylation can accelerate internalization. For instance, a depalmitoylated dopamine D1 receptor mutant internalizes approximately 8-fold faster than its wild-type counterpart.

Receptor Oligomerization

GPCRs are known to form dimers and higher-order oligomers, which can influence their pharmacological and signaling properties. Palmitoylation has been implicated in modulating receptor oligomerization, potentially by promoting interactions within the membrane or by facilitating the association with scaffolding proteins.

Quantitative Impact of Palmitoylation on GPCR Function

To provide a clearer understanding of the magnitude of the effects of palmitoylation, the following table summarizes quantitative data from studies on various GPCRs where palmitoylation sites have been mutated.

| Receptor | Palmitoylation Site(s) | Functional Assay | Effect of Palmitoylation-Deficient Mutant | Reference(s) |

| Muscarinic M2 Receptor | Cys457 | [³⁵S]GTPγS Binding Rate (Gαi2) | ~50% decrease in the rate of G protein activation. | [7] |

| High-Affinity Agonist Binding | Proportion of high-affinity sites reduced from 62% (wild-type) to 42%. | [7] | ||

| Dopamine D1 Receptor | Cys347, Cys351 | Agonist-Induced cAMP Production | ~50% reduction in cAMP production compared to wild-type. | [1] |

| β-arrestin Recruitment | Failed to recruit β-arrestin1 and β-arrestin2. | [1] | ||

| Internalization Rate | ~8-fold faster agonist-induced internalization compared to wild-type. | |||

| Rhodopsin | Cys322, Cys323 | Transducin Activation Rate | 1.3-fold reduction in the rate of transducin activation. | |

| C-terminus Unfolding Force | 2.1-fold reduction in the force required to unfold the C-terminus. | |||

| β2-Adrenergic Receptor | Cys341 | Agonist-Stimulated Adenylyl Cyclase | Markedly reduced isoproterenol-stimulated adenylyl cyclase activity. | |

| Cys265 | Receptor Trafficking | Traffics through a novel intracellular itinerary via the Golgi complex. |

Experimental Protocols for Studying GPCR Palmitoylation

A variety of techniques are available to investigate GPCR palmitoylation. The choice of method depends on the specific research question, ranging from identifying palmitoylation sites to quantifying the dynamics of palmitate turnover.

Acyl-Biotin Exchange (ABE)

ABE is a powerful chemical method to identify palmitoylated proteins. The protocol involves three main steps: 1) blocking of free thiol groups with a non-biotinylated reagent, 2) cleavage of the thioester bond of palmitoylated cysteines with hydroxylamine (B1172632), and 3) labeling of the newly exposed thiol groups with a biotinylated reagent. The biotinylated proteins can then be enriched using streptavidin beads and identified by Western blotting or mass spectrometry.

Detailed Methodology for Acyl-Biotin Exchange (ABE):

-

Cell Lysis and Blocking of Free Thiols:

-

Lyse cells in Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 0.1% SDS, 0.2% Triton X-100) supplemented with protease inhibitors and 50 mM N-ethylmaleimide (NEM).

-

Incubate for 1 hour at 4°C with gentle rotation to block all free cysteine residues.

-

Precipitate proteins using chloroform/methanol to remove excess NEM.

-

-

Thioester Cleavage:

-

Resuspend the protein pellet in a buffer containing 0.7 M hydroxylamine (pH 7.4) to specifically cleave the thioester bonds of palmitoylated cysteines.

-

As a negative control, treat an identical sample with a buffer lacking hydroxylamine (e.g., Tris-HCl).

-

Incubate for 1 hour at room temperature.

-

-

Biotinylation and Enrichment:

-

Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent, such as 1 mM Biotin-HPDP.

-

Incubate for 1 hour at room temperature.

-

Enrich the biotinylated proteins by incubating the lysate with streptavidin-agarose beads for 1-2 hours at 4°C.

-

Wash the beads extensively with a high-salt wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

Acyl-Resin Assisted Capture (Acyl-RAC)

Acyl-RAC is a similar chemical method to ABE, but it offers a more streamlined workflow. In this method, the newly exposed thiols after hydroxylamine treatment are directly captured on a thiol-reactive resin, eliminating the need for a separate biotinylation step.

Detailed Methodology for Acyl-Resin Assisted Capture (Acyl-RAC):

-

Cell Lysis and Blocking of Free Thiols:

-

Lyse cells in a buffer containing a thiol-blocking agent such as methyl methanethiosulfonate (B1239399) (MMTS).[12][13][14]

-

Incubate to ensure complete blocking of free cysteines.

-

Remove excess MMTS by protein precipitation (e.g., with acetone).[12]

-

-

Thioester Cleavage and Capture:

-

Resuspend the protein pellet in a binding buffer.

-

Divide the sample into two aliquots. To one, add neutral hydroxylamine to cleave the thioester bonds. To the other (negative control), add a control buffer (e.g., Tris-HCl).

-

Add a thiol-reactive resin (e.g., thiopropyl sepharose) to both samples and incubate to capture the newly exposed thiols.[15]

-

-

Washing and Elution:

-

Wash the resin extensively to remove non-specifically bound proteins.

-

Elute the captured proteins from the resin using a buffer containing a reducing agent (e.g., DTT).[15]

-

-

Analysis:

Metabolic Labeling with [³H]Palmitate

Metabolic labeling with radioactive [³H]palmitate is a classic method to demonstrate that a protein is palmitoylated. Cells are incubated with [³H]palmitic acid, which is metabolically incorporated into proteins. The protein of interest is then immunoprecipitated, and the incorporation of radioactivity is detected by autoradiography or scintillation counting.

Detailed Methodology for Metabolic Labeling with [³H]Palmitate:

-

Cell Labeling:

-

Incubate cultured cells expressing the GPCR of interest in a medium containing [³H]palmitic acid (typically 0.5-1 mCi/mL) for a defined period (e.g., 2-4 hours).

-

-

Cell Lysis and Immunoprecipitation:

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Immunoprecipitate the GPCR of interest using a specific antibody.

-

-

SDS-PAGE and Autoradiography:

-

Separate the immunoprecipitated proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and expose it to X-ray film or a phosphorimager screen to detect the radioactive signal.

-

Metabolic Labeling with Click Chemistry

A more modern and non-radioactive approach to metabolic labeling involves the use of palmitic acid analogs containing a bioorthogonal handle, such as an alkyne or an azide.[18][19] These analogs are incorporated into proteins by the cell's natural machinery. After cell lysis, the handle can be "clicked" to a reporter molecule, such as biotin (B1667282) or a fluorophore, for detection and enrichment.[20][21][22]

Detailed Methodology for Metabolic Labeling with Click Chemistry:

-

Metabolic Labeling:

-

Incubate cells with a palmitic acid analog containing an alkyne group (e.g., 17-octadecynoic acid, 17-ODYA) for a specified time.[18]

-

-

Cell Lysis:

-

Lyse the cells to release the labeled proteins.

-

-

Click Chemistry Reaction:

-